molecular formula C8H13F3N2O B13225972 4-Amino-1-(propan-2-yl)-5-(trifluoromethyl)pyrrolidin-2-one

4-Amino-1-(propan-2-yl)-5-(trifluoromethyl)pyrrolidin-2-one

Katalognummer: B13225972
Molekulargewicht: 210.20 g/mol
InChI-Schlüssel: NBCOAUMRXBDIID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-1-(propan-2-yl)-5-(trifluoromethyl)pyrrolidin-2-one is a synthetic organic compound characterized by its unique pyrrolidinone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(propan-2-yl)-5-(trifluoromethyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of a suitable pyrrolidinone precursor with trifluoromethylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1-(propan-2-yl)-5-(trifluoromethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-Amino-1-(propan-2-yl)-5-(trifluoromethyl)pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Amino-1-(propan-2-yl)-5-(trifluoromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Amino-1-(propan-2-yl)-5-(trifluoromethyl)pyrrolidin-2-one include other pyrrolidinone derivatives with different substituents. Examples include:

  • 4-Amino-1-(methyl)-5-(trifluoromethyl)pyrrolidin-2-one
  • 4-Amino-1-(ethyl)-5-(trifluoromethyl)pyrrolidin-2-one

Uniqueness

The uniqueness of this compound lies in its specific trifluoromethyl and isopropyl substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.

Royal Society of Chemistry.

Eigenschaften

Molekularformel

C8H13F3N2O

Molekulargewicht

210.20 g/mol

IUPAC-Name

4-amino-1-propan-2-yl-5-(trifluoromethyl)pyrrolidin-2-one

InChI

InChI=1S/C8H13F3N2O/c1-4(2)13-6(14)3-5(12)7(13)8(9,10)11/h4-5,7H,3,12H2,1-2H3

InChI-Schlüssel

NBCOAUMRXBDIID-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C(C(CC1=O)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.